molecular formula C21H18ClN3O6 B2811497 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one CAS No. 695218-60-1

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one

Cat. No.: B2811497
CAS No.: 695218-60-1
M. Wt: 443.84
InChI Key: OAXZEWXIMHYGTH-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-chlorophenyl group, a carbonyl group, and a chromenone moiety with methoxy and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The chromenone moiety can be synthesized via cyclization reactions involving appropriate precursors, such as salicylaldehyde derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis . Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can result in various substituted derivatives .

Scientific Research Applications

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one is unique due to its combination of a piperazine ring with a chromenone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O6/c1-30-18-12-16(25(28)29)9-13-10-17(21(27)31-19(13)18)20(26)24-7-5-23(6-8-24)15-4-2-3-14(22)11-15/h2-4,9-12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXZEWXIMHYGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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